molecular formula C10H11ClN2O4 B3006367 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide CAS No. 349097-77-4

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No.: B3006367
CAS No.: 349097-77-4
M. Wt: 258.66
InChI Key: CPIGDNZKKCTNJC-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide (CAS 349097-77-4) is an organic compound with the molecular formula C₁₀H₁₁ClN₂O₄ and a molecular weight of 258.66 g/mol . This halogenated secondary amide features a propanamide chain terminated with a chloro group, linked to a 4-methoxy-2-nitroaniline moiety . The compound is of significant interest in scientific research, particularly in the field of medicinal chemistry and crystallography. Structural studies of closely related N-substituted propanamides reveal that they can exhibit specific conformational properties, where the torsion angle between the amide group and the aromatic system can prevent resonance spanning across these groups, influencing their overall geometry and potential intermolecular interactions . In the crystalline state, analogous compounds demonstrate the ability to form chains through classical N—H⋯O hydrogen bonds and other intermolecular contacts, which is a key area of study for understanding solid-state properties and designing molecular assemblies . The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring makes this compound a valuable intermediate for further chemical transformations and structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIGDNZKKCTNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the reaction of 4-methoxy-2-nitroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.

    Oxidation: Potassium permanganate in an aqueous solution

Major Products

Scientific Research Applications

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

3-Chloro-N-(4-methoxyphenyl)propanamide

  • Structure : Lacks the nitro group at the 2-position of the phenyl ring.
  • Key Data: Crystal Packing: Exhibits N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis . Bond Lengths: C=O (1.2326 Å) and C(=O)–N (1.3416 Å), indicative of amide resonance . Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 3-chloro-N-(4-sulfamoylphenethyl)propanamide) show m.p. ~138–140°C .

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide

  • Structure : Nitro group at the 3-position and chlorine at the 4-position of the phenyl ring.
  • Key Data :
    • Molecular Formula : C₉H₈Cl₂N₂O₃.
    • Applications : Used in the synthesis of agrochemicals and pharmaceuticals due to its electron-withdrawing substituents .

3-Chloro-N-(2-hydroxyphenyl)propanamide

  • Structure : Hydroxyl (-OH) substituent at the 2-position of the phenyl ring.
  • Key Data :
    • Hydrogen Bonding : Enhanced solubility in polar solvents due to –OH participation in H-bonding .
    • Molecular Weight : 199.63 g/mol, significantly lighter than the target compound .

Quinazolinone Derivatives

3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d)

  • Structure: Incorporates a quinazolinone ring system.
  • Key Data: Melting Point: 138–140°C. IR Spectroscopy: Peaks at 3290 cm⁻¹ (N–H) and 1720 cm⁻¹ (C=O) . Applications: Potential antimicrobial and anticancer activity due to the quinazolinone scaffold .

3-Chloro-N-(2-((2,4-dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide (7f)

  • Structure: Dichlorophenoxymethyl substituent enhances lipophilicity.
  • Key Data :
    • Melting Point : 208–209°C.
    • Molecular Weight : 426.68 g/mol, ~65% higher than the target compound .

Metal Complexes

Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II)

  • Structure : Contains a benzamide core with carbamothioyl groups.
  • Key Data :
    • Coordination Geometry : Distorted square planar around Ni²⁺ (bond lengths: Ni–S = 2.15 Å, Ni–O = 1.88 Å) .
    • Applications : Studied for catalytic and magnetic properties .

Functionalized Propanamides

3-Chloro-N-(4-ethynylphenyl)propanamide

  • Structure : Ethynyl (-C≡CH) group enables click chemistry.
  • Synthesis: Reacted with amines to form alkylaminopropanamides (e.g., 5a-d) .
  • Applications : Building block for G-quadruplex DNA ligands .

BB57-2816 Building Block

  • Structure : Sulfonyl and thiadiazole substituents.
  • Applications : Used in high-throughput screening for drug discovery .

Biological Activity

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 349097-77-4

This compound features a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Receptor Modulation : It may interact with various cellular receptors, influencing signal transduction pathways and affecting cellular functions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 to 156.47 µM against different strains such as E. coli, S. aureus, and B. subtilis .

Microbial Strain MIC (µM) Activity Level
E. coli13.40 - 137.43Moderate
S. aureus5.64 - 77.38Moderate to Good
B. subtilis4.69 - 22.9Good

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicated that while it exhibits antimicrobial activity, it also possesses a certain level of cytotoxicity against human cell lines, necessitating further investigation into its therapeutic index .

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound derivatives against multi-drug resistant strains of bacteria. The study highlighted that modifications in the chemical structure could enhance the potency and selectivity towards specific bacterial targets .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of the compound, demonstrating effective inhibition against Candida albicans. The MIC values were recorded between 16.69 to 78.23 µM, indicating potential for therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. A general procedure involves reacting 3-chloro-propanoyl chloride with 4-methoxy-2-nitroaniline in dry acetonitrile under basic conditions (e.g., potassium carbonate). The reaction is typically stirred at 50°C for 24 hours, followed by extraction with NaHCO₃ and dichloromethane . Purification via recrystallization (e.g., using dichloromethane) yields crystals suitable for X-ray diffraction .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Crystal structures of analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) reveal bond lengths (C=O: 1.23 Å, C–N: 1.34 Å) and dihedral angles (−33.7°) indicative of amide resonance .
  • NMR : ¹³C NMR predicts chemical shifts for carbonyl (δ ~170 ppm) and aromatic carbons (δ ~110–160 ppm), validated for related compounds .
  • Elemental analysis : Confirms molecular formula (C₁₀H₁₀ClN₂O₄) and purity (>95%) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Use gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Operate in a fume hood due to potential toxicity.
  • Store in a sealed container at 2–8°C.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. What hydrogen-bonding patterns and supramolecular interactions dominate its crystal packing?

  • Methodological Answer : Crystallographic studies of analogs reveal two homodromic chains stabilized by N–H···O (classical) and C–H···O (non-classical) hydrogen bonds. Graph-set analysis (C₁₁(4) motifs) shows chains along the crystallographic a-axis, with inter-centroid distances of ~4.8 Å . Computational tools like SHELXL refine these interactions, while Multiwfn calculates electron localization functions (ELF) to map hydrogen-bond donor/acceptor regions .

Q. How can computational methods predict its physicochemical properties?

  • Methodological Answer :

  • LogP : Estimate using fragment-based methods with corrections for substituents (e.g., +12 CM for nitro/methoxy groups due to resonance and hydrogen bonding) .
  • Solubility : Molecular dynamics simulations (e.g., in water/ethanol mixtures) correlate with experimental solubility trends .
  • Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How does the compound interact with transition metals in coordination chemistry?

  • Methodological Answer : The amide and nitro groups act as ligands. For example, nickel(II) complexes of related chloro-amides adopt distorted square-planar geometries (bond lengths: Ni–S ≈ 2.2 Å, Ni–O ≈ 1.9 Å). Characterization involves FT-IR (ν(C=O) ~1650 cm⁻¹), UV-Vis (d-d transitions ~500 nm), and single-crystal XRD .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Methodological Answer : Discrepancies (e.g., 84–95% purity in synthesis ) arise from:

  • Crystallization solvents : Dichloromethane vs. toluene affects crystal packing and purity .
  • Instrument calibration : Differential Scanning Calorimetry (DSC) parameters (heating rate, sample size) influence observed melting ranges .

Q. How do structural analogs differ in biological activity?

  • Methodological Answer : Substituting the nitro group with sulfamoyl (C₉H₁₁ClN₂O₃S) increases hydrogen-bonding capacity, altering bioactivity. For example, 3-chloro-N-(4-sulfamoylphenyl)propanamide shows higher solubility (logS = −2.1 vs. −3.5 for the nitro analog) due to sulfonamide hydrophilicity .

Tools & Software Recommendations

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Computational Analysis : Multiwfn for wavefunction analysis , Gaussian for DFT calculations .

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